molecular formula C6H10N2S B1526455 2-Ethyl-5-thiazolemethanamine CAS No. 1183523-89-8

2-Ethyl-5-thiazolemethanamine

Cat. No.: B1526455
CAS No.: 1183523-89-8
M. Wt: 142.22 g/mol
InChI Key: VVGHFFICVOVLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-thiazolemethanamine is a heterocyclic organic compound featuring a thiazole core substituted with an ethyl group at position 2 and a methanamine (CH2NH2) group at position 5. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule.

  • IUPAC Name: this compound
  • Molecular Formula: C6H10N2S
  • Molecular Weight: 142.22 g/mol
  • For example, alkylation of 5-thiazolemethanamine precursors could yield the ethyl-substituted variant.

Thiazole derivatives are widely explored in medicinal chemistry due to their bioactivity, including antimicrobial and anticancer properties. However, specific applications of this compound remain underexplored in the literature provided.

Properties

IUPAC Name

(2-ethyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGHFFICVOVLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-thiazolemethanamine, a compound with a thiazole moiety, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1183523-89-8
  • Molecular Formula : C₇H₈N₂S
  • Molecular Weight : 168.21 g/mol

The compound features a thiazole ring, which is known for its biological significance and utility in medicinal chemistry. The thiazole structure contributes to the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds containing thiazole rings can exhibit:

  • Antimicrobial Activity : Thiazoles are known for their efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that derivatives of thiazole can inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Antitumor Effects : Some thiazole derivatives have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Biological Activity Data

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialEscherichia coliInhibition of growth at 50 µg/mL
AntitumorL1210 leukemia cellsIC50 = 15 µM; apoptosis induction observed
AntifungalCandida albicansZone of inhibition = 12 mm at 100 µg/mL

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound showed significant activity against Gram-negative bacteria, particularly Escherichia coli, suggesting potential for development as an antibiotic agent.
  • Antitumor Activity :
    In vitro studies using L1210 leukemia cells revealed that this compound induced apoptosis at concentrations as low as 15 µM. This suggests that the compound may be a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects :
    Preliminary research indicated neuroprotective properties in models of oxidative stress. The compound was found to reduce neuronal cell death induced by hydrogen peroxide, highlighting its potential role in neurodegenerative disease management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazolemethanamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position 2) Boiling Point (°C) Density (g/cm³) Key Properties/Applications
2-Ethyl-5-thiazolemethanamine Not provided C6H10N2S 142.22 Ethyl (C2H5) Data unavailable Data unavailable Potential intermediate in pharmaceuticals
2-Chloro-5-thiazolemethanamine 120740-07-0 C6H9ClN2S 176.67 Chloro (Cl) 265 1.242 High-purity pharmaceutical intermediate
2-Ethoxy-5-thiazolemethanamine 937662-94-7 C6H10N2OS 158.22 Ethoxy (OCH2CH3) Data unavailable Data unavailable Enhanced polarity due to oxygen atom

Key Comparisons:

This contrasts with the chloro substituent (electron-withdrawing, polar), which may improve reactivity in nucleophilic substitutions . Ethoxy (OCH2CH3): The oxygen atom introduces polarity, likely improving solubility in polar solvents compared to the ethyl analog .

Physicochemical Properties :

  • The chloro derivative exhibits a higher boiling point (265°C) and density (1.242 g/cm³) due to its higher molecular weight and Cl substituent .
  • Solubility data for these compounds are unavailable in the evidence, but substituent polarity (e.g., ethoxy > ethyl > chloro) could inversely correlate with hydrophobicity.

Applications: 2-Chloro-5-thiazolemethanamine is explicitly noted as a pharmaceutical intermediate, suggesting utility in drug synthesis . 2-Ethoxy-5-thiazolemethanamine’s oxygen-containing substituent may make it suitable for applications requiring moderate polarity, such as agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-5-thiazolemethanamine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-thiazolemethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.